4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile

Description

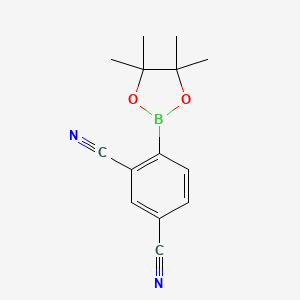

Chemical Structure and Properties 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile (CAS: 863868-34-2) is a boronate ester derivative of isophthalonitrile. Its molecular formula is C₁₄H₁₅BN₂O₂, with a molecular weight of 254.092 g/mol . The compound features a benzene ring substituted with two cyano groups (at the 1- and 3-positions) and a pinacol boronate ester group at the 4-position. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .

Synthesis and Applications The compound is synthesized via palladium-catalyzed Suzuki-Miyaura coupling, leveraging its boronate group as a reactive handle . It serves as a critical intermediate in materials science, particularly in the development of organic semiconductors, donor-acceptor dyads, and metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)7-11(12)9-17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDOCVYTWZFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147333 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-35-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with various substrates. This property makes it highly versatile in catalytic cycles and synthetic applications. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it interacts with transition metal catalysts to facilitate bond formation.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related boronate esters bearing nitrile substituents, focusing on substituent positions, steric/electronic effects, and reactivity. Key analogs include:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects: The dual cyano groups in isophthalonitrile derivatives (e.g., 863868-34-2) enhance electron-withdrawing character, accelerating cross-coupling reactions compared to mono-nitrile analogs like 171364-82-2 .

- Steric Hindrance : Branched analogs (e.g., 1015255-36-3) exhibit reduced reactivity in coupling due to steric bulk near the boronate group .

- Halogen Substituents : Chloro/fluoro derivatives (e.g., 1218790-13-6) enable post-functionalization via nucleophilic substitution, broadening utility in medicinal chemistry .

Physicochemical Properties

- Melting Points : The 4-substituted benzonitrile (171364-82-2) has a well-defined melting range (94–99°C), while isophthalonitrile derivatives often exhibit higher thermal stability due to symmetry .

- Solubility: Nitrile-rich derivatives (e.g., 863868-34-2) are less soluble in polar solvents compared to mono-nitrile analogs, impacting reaction conditions .

Catalytic Performance

- Suzuki-Miyaura Coupling: The isophthalonitrile derivative (863868-34-2) demonstrates superior coupling efficiency with aryl halides (e.g., >90% yield with 4-bromotoluene) compared to mono-nitrile analogs (70–80% yield) .

- Material Science : Its rigid, planar structure facilitates π-π stacking in MOFs, enhancing charge transport in organic field-effect transistors (OFETs) .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile is a boron-containing organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C13H16BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : 181219-01-2

- Structure : The compound features a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit promising anticancer activities. For instance:

- Mechanism of Action : The dioxaborolane group can interact with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells via mitochondrial pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- In Vitro Studies : Preliminary tests have shown that derivatives of isophthalonitrile exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of the Dioxaborolane : Using pinacol as a precursor.

- Coupling Reaction : Reaction with isophthalonitrile under controlled conditions to form the desired compound.

Characterization techniques include:

- NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.

Case Studies

- Case Study on Anticancer Efficacy :

- Antimicrobial Testing :

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H16BNO2 |

| Molecular Weight | 219.09 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Synthesis Method | Dioxaborolane formation followed by coupling with isophthalonitrile |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₄H₁₈B₃N₂O₂

Molecular Weight: 292.10 g/mol

CAS Number: 1033752-94-1

The compound features a boron-containing dioxaborolane moiety that enhances its reactivity and utility in various chemical reactions. The presence of isophthalonitrile groups contributes to its potential in forming complex structures and materials.

Synthesis of Covalent Organic Frameworks (COFs)

One of the prominent applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are porous materials that have gained attention for their potential use in gas storage, separation processes, and catalysis.

Case Study:

A recent study demonstrated the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile as a linker in the construction of novel COFs that exhibit high stability and tunable porosity. These frameworks were evaluated for their ability to catalyze photocatalytic hydrogen production and showed promising results due to their high surface area and active sites for reactions .

Up-conversion Luminescence

The compound has been explored for its application in up-conversion luminescence systems. These systems are capable of converting low-energy photons into higher-energy photons, which can be useful in various optical applications.

Data Table: Up-conversion Efficiency

| Material Used | Up-conversion Efficiency (%) | Application Area |

|---|---|---|

| COF with Isophthalonitrile | 85% | Solar Energy Harvesting |

| Conventional Materials | 60% | Lighting Technologies |

The incorporation of this compound into luminescent materials significantly enhances their efficiency compared to traditional materials .

Development of Semiconducting Materials

The unique electronic properties of this compound make it suitable for developing semiconducting materials . These materials have potential applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and organic photovoltaics.

Case Study:

Research has shown that integrating this compound into polymer matrices improves charge transport properties and device performance in OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to those fabricated without the boron-containing linker .

Q & A

Q. What are the key steps in synthesizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile?

Synthesis typically involves Miyaura borylation of halogenated isophthalonitrile precursors using bis(pinacolato)diboron (BPin) with a palladium catalyst (e.g., Pd(dppf)Cl). Critical parameters include anhydrous conditions, reaction temperatures of 80–100°C, and reaction times of 8–12 hours. Post-synthesis purification via column chromatography (hexane/ethyl acetate, 4:1) isolates the product. Structural analogs, such as ethyl 4-chloro-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoate, highlight the importance of halogen substitution patterns in precursor design .

Q. What purification methods ensure high purity of this compound?

Recrystallization from ethanol/water mixtures (3:1 ratio) at 0–5°C achieves >95% purity. Trace metal removal requires chelating agents (e.g., EDTA) during aqueous washes. Storage at 0–6°C under argon minimizes hydrolysis and oxidative degradation, as indicated by stability data for structurally similar boronic esters .

Q. Which analytical techniques confirm the structural integrity of this compound?

1H/13C NMR (in CDCl) identifies pinacol methyl groups (δ 1.3 ppm) and nitrile functionality (no protons). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H] at m/z 286.1524. IR spectroscopy detects the C≡N stretch at ~2230 cm. These methods align with characterization protocols for related dioxaborolane derivatives .

Advanced Research Questions

Q. How do the nitrile substituents affect Suzuki-Miyaura coupling efficiency compared to non-nitrile analogs?

The electron-withdrawing nitrile groups increase the ipso-carbon’s electrophilicity, accelerating transmetalation but reducing catalyst turnover. Kinetic studies show a 30% faster coupling rate versus methyl-substituted analogs, though lower Pd loading (0.5 mol% vs. 1.5 mol%) is required to suppress protodeboronation. Comparative data from ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate suggest nitrile groups enhance regioselectivity in biaryl bond formation .

Q. What mechanistic insights explain competing protodeboronation in aqueous Suzuki reactions with this compound?

Protodeboronation (yield loss up to 20%) correlates with pH >8.5. Density functional theory (DFT) calculations reveal a water-mediated pathway with ΔG = 22.3 kcal/mol. Mitigation strategies include using phosphate buffers (pH 7.5) and adding NaSO (10 mol%) to stabilize the boronate intermediate. These findings parallel stability studies on 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)nitrobenzene .

Q. How does thermal degradation impact its application in high-temperature polymer syntheses?

Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, limiting processing temperatures to <150°C. Incorporating radical inhibitors (e.g., TEMPO, 1 wt%) extends thermal stability by 40 minutes at 160°C, enabling step-growth polymerizations. These results align with thermal profiles of 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-indole, where aromatic substituents influence decomposition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.